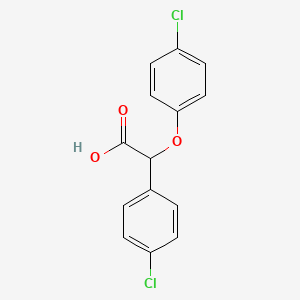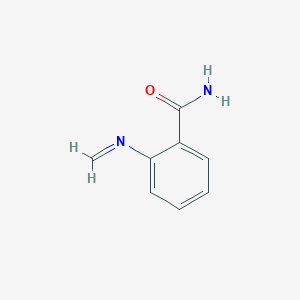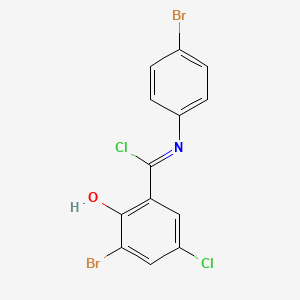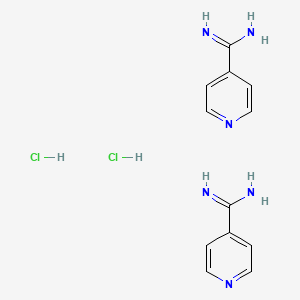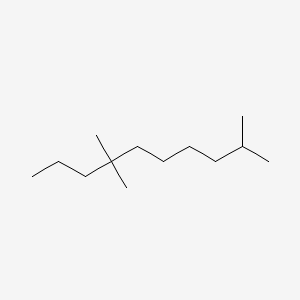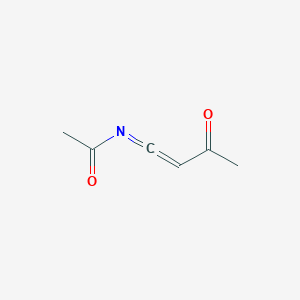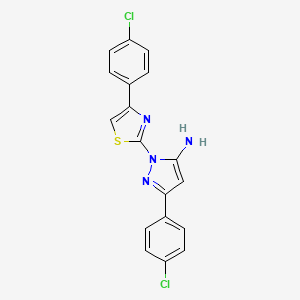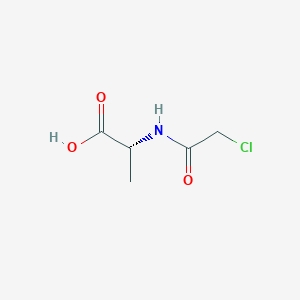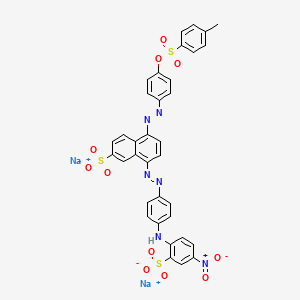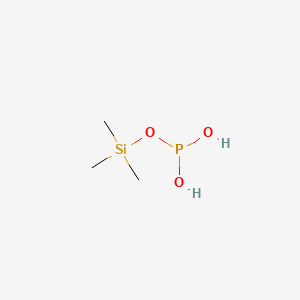
Trimethylsilyl dihydrogen phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono-(trimethylsilyl)phosphite is an organophosphorus compound with the chemical formula C3H11O3PSi. It is a derivative of phosphorous acid where one of the hydrogen atoms is replaced by a trimethylsilyl group. This compound is known for its utility in various chemical reactions and applications, particularly in the field of organic synthesis.
Vorbereitungsmethoden
Mono-(trimethylsilyl)phosphite can be synthesized through several methods. One common synthetic route involves the reaction of trimethylsilyl chloride with phosphorous acid in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure maximum yield and efficiency.
Analyse Chemischer Reaktionen
Mono-(trimethylsilyl)phosphite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Mono-(trimethylsilyl)phosphite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of various chemicals and materials, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism by which mono-(trimethylsilyl)phosphite exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. The trimethylsilyl group can be easily removed under certain conditions, allowing the phosphorus atom to react with other molecules. This reactivity makes it a valuable reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Mono-(trimethylsilyl)phosphite can be compared with other similar compounds such as tris(trimethylsilyl)phosphite and triethyl phosphite. While all these compounds contain a phosphorus atom bonded to silyl or alkyl groups, mono-(trimethylsilyl)phosphite is unique in having only one trimethylsilyl group, which gives it distinct reactivity and applications. Tris(trimethylsilyl)phosphite, for example, is often used as an additive in lithium-ion batteries due to its ability to form stable interphases on electrode surfaces .
Eigenschaften
Molekularformel |
C3H11O3PSi |
|---|---|
Molekulargewicht |
154.18 g/mol |
IUPAC-Name |
trimethylsilyl dihydrogen phosphite |
InChI |
InChI=1S/C3H11O3PSi/c1-8(2,3)6-7(4)5/h4-5H,1-3H3 |
InChI-Schlüssel |
SYUQQUMHOZQROL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OP(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


